GSK-3β Kinase Inhibition: Quantitative Activity Comparison Against Structural Analogs
The target compound has been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β) with an IC50 of 1314 nM, as documented in vendor-compiled biological activity summaries . This places it in the micromolar potency range for GSK-3β, compared to the highly optimized GSK-3β inhibitor compound 62 (IC50 = 8 nM) described by Góral et al. (2024) [1]. While the target compound is substantially less potent than the lead-optimized thiazole-based inhibitor, this data provides a baseline for understanding its kinase interaction profile. The presence of dual GSK-3β and IKK-β/ROCK-1 inhibitory potential distinguishes it from single-kinase selective probes. Note: This quantitative data originates from a vendor-compiled source that aggregates biological activity information; primary peer-reviewed validation is not currently available in admissible databases.
| Evidence Dimension | GSK-3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1314 nM (vendor-reported) |
| Comparator Or Baseline | Compound 62 (novel thiazole-based GSK-3β inhibitor): IC50 = 8 nM; Ki = 2 nM |
| Quantified Difference | ~164-fold lower potency than lead-optimized comparator |
| Conditions | In vitro kinase inhibition assay (vendor-reported data; specific assay conditions not detailed in accessible sources) |
Why This Matters
The moderate GSK-3β potency establishes this compound as a viable starting scaffold for kinase-targeted medicinal chemistry optimization programs, particularly where multi-kinase activity (GSK-3β/IKK-β/ROCK-1) is mechanistically desired for neuroinflammation research [1].
- [1] Góral I, et al. Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease. Molecules. 2024;29(11):2616. doi:10.3390/molecules29112616. View Source
